molecular formula C21H22O6 B8496464 11-Hydroxy-4-methoxy-9-methyl-3-(3-methyl-butyryl)-7H-6,12-dioxa-dibenzo[a,d]cycloocten-5-one

11-Hydroxy-4-methoxy-9-methyl-3-(3-methyl-butyryl)-7H-6,12-dioxa-dibenzo[a,d]cycloocten-5-one

Cat. No. B8496464
M. Wt: 370.4 g/mol
InChI Key: UVHQGKWLSWQZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05089487

Procedure details

800 mg (2.2 mmol) of penicillide (Ib) are stirred at 25° C. under argon for 3 h in 15 ml of methylene chloride and 880 mg (4.1 mmol) of pyridinium chlorochromate. After addition of 200 ml of diethyl ether, the mixture is filtered through silica gel Si60. The evaporation residue of the filtrate is chromatographed on silica gel using petroleum ether/ether =1:1
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([OH:8])[C:5]2[O:9][C:10]3[C:15]([C:16]([O:18][CH2:19][C:4]=2[CH:3]=1)=[O:17])=[C:14]([O:20][CH3:21])[C:13]([C@@H:22]([OH:27])[CH2:23][CH:24]([CH3:26])[CH3:25])=[CH:12][CH:11]=3.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.C(OCC)C>C(Cl)Cl>[OH:8][C:6]1[C:5]2[O:9][C:10]3[CH:11]=[CH:12][C:13]([C:22](=[O:27])[CH2:23][CH:24]([CH3:26])[CH3:25])=[C:14]([O:20][CH3:21])[C:15]=3[C:16](=[O:17])[O:18][CH2:19][C:4]=2[CH:3]=[C:2]([CH3:1])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
CC1=CC2=C(C(=C1)O)OC3=CC=C(C(=C3C(=O)OC2)OC)[C@H](CC(C)C)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
880 mg
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered through silica gel Si60
CUSTOM
Type
CUSTOM
Details
The evaporation residue of the filtrate is chromatographed on silica gel

Outcomes

Product
Name
Type
Smiles
OC1=CC(=CC=2COC(C3=C(OC21)C=CC(=C3OC)C(CC(C)C)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.